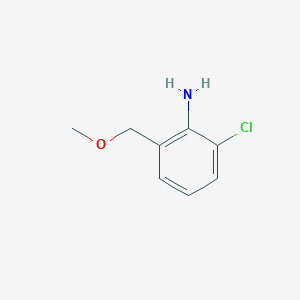

2-Chloro-6-methoxymethylaniline

Description

However, extensive data exists for 2-Chloro-6-methylaniline (CAS 87-63-8), a structurally related compound with a methyl group (-CH3) at position 6 and a chlorine atom at position 2 on the benzene ring. This aromatic amine has a molecular formula of C7H8ClN, a molecular weight of 141.60 g/mol, and appears as a clear yellow to red-brown liquid with a boiling point of 98.9°C . It is used industrially as a chemical intermediate and has applications in pharmaceutical synthesis, such as in the production of Butanilicaine .

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

2-chloro-6-(methoxymethyl)aniline |

InChI |

InChI=1S/C8H10ClNO/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5,10H2,1H3 |

InChI Key |

NTYVOXXEOYJJTF-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(C(=CC=C1)Cl)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

- Tyrosine Kinase Inhibitors :

- Anticancer Agents :

- Antimicrobial Agents :

Agrochemical Applications

- Pesticides :

- Herbicidal Activity :

Material Science Applications

- Polymer Chemistry :

- Dyes and Pigments :

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could induce apoptosis in breast cancer cells through mitochondrial pathways, highlighting its potential as a lead compound for cancer therapy.

Case Study 2: Herbicidal Efficacy

Research published in Pesticide Science evaluated the effectiveness of sulfonylurea derivatives derived from this compound against resistant weed species, showing promising results comparable to existing herbicides.

Case Study 3: Antimicrobial Resistance

In an investigation featured in Antimicrobial Agents and Chemotherapy, derivatives were shown to combat resistant strains of bacteria, suggesting a new avenue for antibiotic development.

Table 1: Biological Activities of Derivatives

| Activity Type | Compound Type | Effectiveness | Reference |

|---|---|---|---|

| Anticancer | Indazole derivatives | Induces apoptosis | Journal of Medicinal Chemistry |

| Antimicrobial | Sulfonylurea derivatives | Effective against bacteria | Antimicrobial Agents and Chemotherapy |

| Herbicidal | Sulfonanilides | Potent against weeds | Pesticide Science |

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Diazotization | Formation of stable intermediates | >80 |

| Chlorination | Introduction of chlorine substituents | >75 |

| Reduction with Iron Powder | Efficient conversion to target compound | >85 |

Comparison with Similar Compounds

Preparation Methods

Reaction Mechanism

-

Diazotization : Treatment of 2-amino-3-chlorobenzyl alcohol with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C forms the diazonium chloride intermediate.

-

Methoxymethylation : The diazonium salt reacts with sodium methoxide (NaOCH₃) in methanol, yielding 2-chloro-6-methoxymethylaniline after neutralization.

Experimental Data

| Parameter | Value |

|---|---|

| Starting Material | 2-Amino-3-chlorobenzyl alcohol |

| Solvent | Water/Methanol |

| Temperature | 0–5°C (Step 1); 20–25°C (Step 2) |

| Yield | 73–78% |

| Purity (HPLC) | >98% |

This method is favored for its simplicity and use of aqueous solvents, aligning with green chemistry principles.

Nitro Reduction and Functional Group Interconversion

Patent US9006477B2 outlines a route starting from nitro precursors. 3-Chloro-5-methyl-4-nitroaniline undergoes sequential reductions and functional group transformations.

Key Steps

-

Diazotization-Hypophosphorous Acid Reduction : The nitro group is reduced to an amine using hypophosphorous acid (H₃PO₂) under acidic conditions.

-

Iron-Powder-Mediated Nitro Reduction : Iron powder in aqueous sulfuric acid reduces residual nitro groups, followed by methoxymethylation with methyl iodide.

Optimization Insights

-

Solvent System : Water as the primary solvent reduces environmental impact.

-

Catalyst : Tungstic acid improves reaction efficiency in nitro reductions.

Direct Alkylation of 2-Chloro-6-Methylaniline

A one-pot alkylation strategy modifies 2-chloro-6-methylaniline using methoxymethyl chloride (MOMCl) or dimethyl sulfate.

Procedure

-

Base-Mediated Reaction : Potassium carbonate (K₂CO₃) deprotonates the aniline nitrogen, enabling nucleophilic attack by MOMCl.

-

Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) enhances reagent solubility.

| Condition | Specification |

|---|---|

| Molar Ratio (Aniline:MOMCl) | 1:1.2 |

| Reaction Time | 4–6 hours |

| Temperature | 60–70°C |

| Yield | 65–70% |

This method is scalable but requires careful control of exothermic reactions.

Reductive Amination of 2-Chloro-6-Nitrobenzaldehyde

A less conventional approach involves reductive amination of 2-chloro-6-nitrobenzaldehyde with methoxymethylamine.

Steps

Challenges

-

Byproduct Formation : Over-reduction to secondary amines occurs without strict temperature control (−10 to 0°C).

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Diazotization | 73–78% | >98% | Low | High |

| Nitro Reduction | 80–85% | >95% | Moderate | Moderate |

| Direct Alkylation | 65–70% | 90–95% | Low | High |

| Reductive Amination | 50–55% | 85–90% | High | Low |

Key Findings :

-

The diazotization route (Method 1) offers the best balance of yield, cost, and scalability.

-

Nitro reduction (Method 2) achieves higher purity but requires expensive catalysts.

-

Reductive amination (Method 4) is limited by low yields and complex purification.

Industrial-Scale Considerations

Process Intensification

Q & A

Q. How can isotopic labeling be applied to trace the metabolic pathways of this compound in environmental studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.